molecular formula C11H9F2NO6 B11823077 3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid

3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid

Cat. No.: B11823077
M. Wt: 289.19 g/mol
InChI Key: FSJRBVVPAMPCOH-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid is an organic compound with a complex structure that includes difluoromethoxy, methoxy, and nitrophenyl groups attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 4-(difluoromethoxy)-5-methoxy-2-nitrobenzaldehyde through a series of reactions including nitration, methoxylation, and difluoromethylation. The final step involves a Knoevenagel condensation reaction between the aldehyde intermediate and malonic acid or its derivatives under basic conditions to form the desired prop-2-enoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives.

Scientific Research Applications

3-[4-(Difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethoxy and methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethoxy and nitro groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9F2NO6

Molecular Weight

289.19 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid

InChI

InChI=1S/C11H9F2NO6/c1-19-8-4-6(2-3-10(15)16)7(14(17)18)5-9(8)20-11(12)13/h2-5,11H,1H3,(H,15,16)

InChI Key

FSJRBVVPAMPCOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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